1-Decene-3,10-diol

Description

Properties

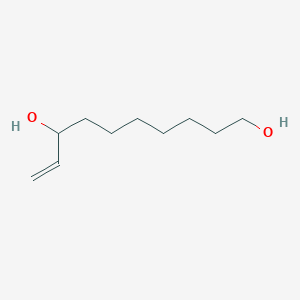

Molecular Formula |

C10H20O2 |

|---|---|

Molecular Weight |

172.26 g/mol |

IUPAC Name |

dec-9-ene-1,8-diol |

InChI |

InChI=1S/C10H20O2/c1-2-10(12)8-6-4-3-5-7-9-11/h2,10-12H,1,3-9H2 |

InChI Key |

IFHOMNPSAJDGHR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CCCCCCCO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) Tsaokol B [(E)-1-acetyl-8-decene-1,10-diol]

- Structure : Features an acetyl group at position 1 and a trans-olefinic group at C-8.

- Differences : The acetyl group distinguishes it from 1-Decene-3,10-diol, likely enhancing its stability and altering its solubility.

- Activity : Isolated from Amomum tsao-ko, tsaokol B demonstrates anti-microbial activity against Mycobacterium tuberculosis H37Rv, suggesting that hydroxyl positioning and acetyl substitution influence bioactivity .

(b) (8E)-1,8-Heptadecadiene-4,6-diyne-3,10-diol

- Structure : A C17 polyacetylene with conjugated diyne and diol groups.

- Differences : Longer carbon chain and conjugated diyne system increase hydrophobicity and reactivity compared to this compound.

- Activity : Exhibits cytotoxicity against human epithelial ovarian cancer cells, highlighting the role of diyne groups in enhancing anti-cancer properties .

(c) 1-Decene-3,4-dione

- Structure : A diketone derivative with carbonyl groups at positions 3 and 4 instead of hydroxyls.

- Activity : Found in Rorippa indica, this compound is associated with toxicity and pest control properties .

Functional Group Positioning and Chain Length

(a) 3-Decen-1-ol (E)

- Structure: A monounsaturated alcohol with a hydroxyl group at position 1.

- Differences : Single hydroxyl group and shorter chain (C10 vs. C17 in heptadecadiene derivatives) result in lower molecular weight (156.27 g/mol) and altered volatility.

- Activity : Used in flavor and fragrance industries due to its volatility, unlike diols with multiple hydroxyl groups .

(b) 1,2-Decanediol

- Structure : Adjacent hydroxyl groups on a C10 chain.

- Differences : Vicinal diol configuration enhances hydrogen bonding and hygroscopicity compared to this compound.

(a) Dodecane-1,12-diol

- Stability : Stable under recommended storage conditions but incompatible with strong acids/oxidizers.

- Safety: Limited toxicity data; structurally similar diols like 1,2-Decanediol show low acute toxicity, suggesting this compound may share this profile .

(b) 1-Decyne

- Reactivity : An alkyne with high reactivity due to the triple bond, unlike the more stable diol structure of this compound.

- Hazards : Flammable and reactive, requiring specialized handling compared to diols .

Key Research Findings

Preparation Methods

Reaction Overview

The aerobic oxidation of 1-decene under solvent-free conditions using gold nanoparticles (AuNPs) supported on graphite represents a scalable route to 1-decene-3,10-diol. This method leverages molecular oxygen as the terminal oxidant, avoiding stoichiometric reagents.

Mechanistic Pathway :

-

Allylic Oxidation : Initial formation of allylic hydroperoxides (e.g., dec-1-en-3-hydroperoxide) via radical initiation (e.g., AIBN).

-

Peracid Formation : Hydroperoxides convert to peracids (e.g., dec-2-enal), which mediate epoxidation.

-

Epoxide Hydrolysis : Epoxide intermediates undergo acid-catalyzed hydrolysis to yield vicinal diols, with further oxidation or rearrangement producing this compound.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | 1 wt% Au/graphite |

| Temperature | 70–90°C |

| Pressure | Atmospheric O₂ |

| Reaction Time | 24–72 hours |

| Yield | 54–91% (epoxide + diol) |

Key Insight : The induction period (12–24 hours) correlates with peracid accumulation, after which epoxide and diol formation dominates. Sub-stoichiometric aldehydes (e.g., benzaldehyde) enhance epoxide yields by 2× via in situ peracid generation.

Epoxidation Followed by Transfer Hydrogenation

Two-Step Catalytic Process

This method, adapted from 1,10-decanediol synthesis, involves:

-

Epoxidation : 9-Decenoates react with molybdenum catalysts (e.g., stearic acid molybdenum) and organic peroxides (e.g., ethylbenzene hydroperoxide) to form 9,10-epoxy decylates (95–99% yield).

-

Transfer Hydrogenation : Epoxides undergo reduction with hydrogen donors (e.g., ammonium formate) and transition-metal catalysts (e.g., PdCl₂) to yield diols.

Reaction Conditions :

| Step | Catalyst | Hydrogen Donor | Yield (%) |

|---|---|---|---|

| Epoxidation | Mo stearate | EBHP | 95–99 |

| Hydrogenation | PdCl₂ + Vitamin C | NH₄HCO₂ | 90–93 |

Advantages :

Rhenium-Catalyzed Oxidation with Hydrogen Peroxide

Solvent-Driven Selectivity

The use of Re₂O₇ in phosphoric acid esters (e.g., triethyl phosphate) or ethers (e.g., 1,4-dioxane) enables selective diol formation from alkenes. For 1-decene, this method achieves:

Limitation : Competing epoxide formation requires precise control of reaction time and reductant (e.g., Na₂SO₃).

Deoxydehydration (DODH) of Vicinal Diols

Retro-DODH Approach

While DODH typically converts vicinal diols to alkenes, reverse engineering using 1,2-octanediol and Re catalysts (e.g., ReO₃) under H₂ yields this compound via intermediate epoxides.

Performance Metrics :

Note : Stereochemical outcomes depend on catalyst geometry, with Cr-salen complexes favoring trans-diols.

Thiol-Ene Click Chemistry

Radical-Mediated Hydroxylation

UV-initiated thiol-ene reactions between 1-decene and thioglycerol yield thioether intermediates, which oxidize to this compound.

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing 1-Decene-3,10-diol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves selective oxidation or reduction of decene derivatives. For example, diols can be synthesized from alkynes via hydration or through epoxide intermediates. Reaction optimization may include adjusting catalysts (e.g., transition metals for stereoselectivity), temperature control (20–80°C), and solvent polarity to favor diol formation. Monitoring reaction progress via TLC or GC-MS is critical . For yield improvement, iterative parameter testing (e.g., pH, stoichiometry) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies hydroxyl protons (δ 1.5–2.5 ppm) and olefinic protons (δ 5.0–5.5 ppm). C NMR confirms carbonyl (δ 200–220 ppm) and alcohol carbons (δ 60–70 ppm). DEPT-135 distinguishes CH/CH groups .

- IR Spectroscopy : O-H stretches (3200–3600 cm) and C-O bonds (1050–1250 cm) confirm diol functionality .

- UV-Vis : Conjugated double bonds may show absorption at 200–250 nm, aiding in purity assessment .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Incompatible with strong acids/oxidizers; store in inert conditions (argon, 4°C). Emergency procedures include rinsing exposed areas with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can the stereochemistry of the double bond in this compound be resolved, and what analytical tools validate its configuration?

- Methodological Answer :

- NOESY NMR : Nuclear Overhauser effects between protons on the double bond confirm cis/trans configurations .

- Circular Dichroism (CD) : Chiral centers or planar chirality in derivatives (e.g., acetylated forms) can be analyzed for optical activity .

- X-ray Crystallography : Provides definitive stereochemical assignment if crystallizable derivatives are synthesized .

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct systematic meta-analysis to identify variables (e.g., purity, assay conditions). Reproduce experiments under controlled parameters:

- Validate compound identity via HPLC-MS and NMR.

- Test bioactivity in multiple cell lines or enzymatic assays (e.g., cytotoxicity, anti-inflammatory models).

- Use statistical tools (ANOVA, regression) to isolate confounding factors .

Q. What strategies improve the synthetic yield of this compound in multi-step reactions?

- Methodological Answer :

- Catalyst Screening : Test palladium or ruthenium complexes for selective hydrogenation of alkynes to cis-diols .

- Protecting Groups : Temporarily mask hydroxyls (e.g., silyl ethers) to prevent side reactions during synthesis .

- Flow Chemistry : Enhances reproducibility and heat management in exothermic steps .

Q. How can researchers assess the ecological impact of this compound during disposal?

- Methodological Answer : Follow OECD guidelines for biodegradability testing (e.g., Closed Bottle Test). Use HPLC-MS to monitor degradation products. Collaborate with waste management firms for specialized treatment of persistent metabolites .

Key Research Challenges

- Stereochemical Purity : Achieving enantiomeric excess >95% requires chiral catalysts or enzymatic resolution .

- Bioactivity Reproducibility : Standardize assay protocols (e.g., cell culture media, incubation times) to minimize variability .

- Scalability : Transitioning from milligram to gram-scale synthesis demands reactor optimization and cost-benefit analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.